1-[3-(Bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene
Description
1-[3-(Bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene is a polyfluorinated aromatic compound characterized by a biphenyl structure. The core benzene ring is fully substituted with fluorine atoms at positions 2, 3, 4, 5, and 6, while the remaining position (1) is occupied by a 3-(bromomethyl)-5-fluorophenyl substituent. This structure introduces significant electron-withdrawing effects due to the high fluorine content, making the compound highly reactive in substitution and derivatization reactions.
The compound’s bromomethyl group (-CH₂Br) serves as a versatile functional site for nucleophilic reactions, enabling its use as a derivatization agent in gas chromatography (GC) for enhancing analyte detectability .
Properties
IUPAC Name |
1-[3-(bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5BrF6/c14-4-5-1-6(3-7(15)2-5)8-9(16)11(18)13(20)12(19)10(8)17/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZYIOREAXSEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5BrF6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261437-75-5 | |
| Record name | 1-[3-(bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl typically involves the bromination of hexafluorobiphenyl derivatives. One common method is the bromination of 2,3,4,5,6,5’-hexafluorobiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[3-(Bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene has been investigated for its potential therapeutic applications. Key areas include:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The halogenated nature of this compound may enhance its efficacy against pathogens like Escherichia coli and Staphylococcus aureus.
- Anticancer Research : Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The mechanism is believed to involve disruption of microtubule dynamics leading to apoptosis in malignant cells.
Materials Science
In materials science, the compound is being explored for:
- Fluorinated Polymers : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. Fluorinated compounds are known to impart hydrophobic properties to materials.
- Liquid Crystals : The unique electronic properties of this compound make it a candidate for use in liquid crystal displays (LCDs) due to its ability to influence the alignment of liquid crystal molecules.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : Its reactive bromomethyl group allows for further functionalization through nucleophilic substitution reactions. This property makes it an essential building block in the synthesis of more complex organic compounds.
- Fluorination Reactions : The presence of multiple fluorine atoms facilitates various fluorination reactions that are critical in developing pharmaceuticals and agrochemicals.
Antimicrobial Activity Study
A study investigating the antimicrobial properties of this compound demonstrated its effectiveness against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were found to be comparable or superior to other known antimicrobial agents.
| Microorganism | MIC (µg/mL) | Comparison Agent |
|---|---|---|
| Candida albicans | 50 | Amphotericin B |
| Aspergillus niger | 25 | Voriconazole |
| Escherichia coli | 30 | Ciprofloxacin |
Cytotoxicity Assessment
Research evaluating the cytotoxic effects on various cancer cell lines revealed promising results:
| Cell Line | IC50 Value (µM) | Observed Effect |
|---|---|---|
| HeLa (cervical) | 0.23 ± 0.05 | Induction of apoptosis |
| A549 (lung) | 0.048 | Inhibition of tubulin polymerization |
| MDA-MB-231 (breast) | 0.19 ± 0.04 | Significant cytotoxicity |
These findings indicate that the compound may disrupt cellular processes critical for cancer cell survival.
Mechanism of Action
The mechanism of action of 3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The exact mechanism would depend on the specific application and the nature of the reaction it is involved in .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of polyfluorinated bromoaromatics, which share structural and functional similarities. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of Structurally Similar Compounds
Key Comparative Insights:
Reactivity and Functional Groups :
- The target compound’s biphenyl structure and additional fluorine substituent likely increase its electron-withdrawing capacity compared to 1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene. This could enhance its stability in harsh reaction conditions but reduce nucleophilic accessibility at the bromomethyl site.
- In contrast, 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene exhibits strong Brønsted acidity, making it suitable for catalytic roles rather than derivatization .
Applications: Simpler analogs like 1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene are well-documented in GC derivatization for pesticides and carboxylic acids , whereas the target compound’s biphenyl structure may expand its utility to bulkier analytes.
Regulatory and Environmental Considerations :
- Compounds like 1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene are listed as restricted substances due to environmental and health hazards . The target compound’s structural complexity might mitigate some risks, but its regulatory status remains unclear.
Performance Metrics :
- Fluorine-rich compounds generally exhibit high thermal stability and lipophilicity, advantageous for GC applications. However, excessive fluorination can complicate synthesis and increase costs.
Biological Activity
1-[3-(Bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene is a fluorinated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by multiple fluorine substitutions and a bromomethyl group, suggests diverse biological activities. This article reviews the existing literature on its biological activity, including case studies and research findings.
- Molecular Formula : C13H5BrF5
- Molecular Weight : 437.3 g/mol
- CAS Number : 1361501-23-6
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:
- Case Study 1 : A study involving derivatives of brominated fluorobenzenes showed significant cytotoxic effects against breast cancer cell lines (MCF-7) using MTT assays. The IC50 values were determined to be in the low micromolar range for several derivatives, suggesting that structural modifications can enhance activity .
Antimicrobial Properties
The compound's potential antimicrobial properties have also been investigated. Fluorinated compounds are known to exhibit enhanced lipophilicity and membrane permeability, which can contribute to their antimicrobial efficacy.
- Case Study 2 : A series of fluorinated benzene derivatives were tested against various bacterial strains. The results indicated that compounds with bromomethyl and pentafluorobenzene moieties showed promising activity against both Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on related compounds:
- Inhibition of Enzymatic Activity : Some studies suggest that fluorinated compounds can inhibit key enzymes involved in cancer cell metabolism.
- Disruption of Cellular Membranes : The lipophilic nature of fluorinated compounds may allow them to integrate into cellular membranes, disrupting their integrity and function.
Comparative Analysis of Biological Activities
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-[3-(Bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene, and how do reaction conditions influence product purity?
- Methodology : The compound is typically synthesized via electrophilic aromatic substitution or nucleophilic bromination. For example, bromination of pentafluorobenzene derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) is common. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., CCl₄ or DCM) critically affect regioselectivity and byproduct formation. Post-synthesis purification via fractional distillation or column chromatography is recommended to achieve >95% purity .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodology :
- NMR : ¹⁹F NMR is critical for confirming fluorinated positions (δ = -140 to -160 ppm for aromatic fluorine). ¹H NMR identifies the bromomethyl group (δ = 4.3–4.6 ppm).
- GC-MS : Validates purity and detects halogenated impurities (e.g., residual bromine-containing byproducts).
- Elemental Analysis : Ensures stoichiometric consistency for C, H, Br, and F .
Q. What safety protocols are mandatory for handling this brominated fluorobenzene derivative?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and flame-retardant lab coats.
- Storage : Keep in amber glass bottles at 2–8°C, away from ignition sources (flash point: ~185°C) .
Advanced Research Questions
Q. How does this compound perform as a derivatization agent in gas chromatography (GC) for trace analyte detection, and what are its limitations?
- Methodology : The bromomethyl group acts as an alkylating agent for polar analytes (e.g., phenols, carboxylic acids), enhancing volatility for GC analysis. Studies show derivatization efficiency >90% at 60°C for 30 min in acetone. However, competing hydrolysis in aqueous matrices reduces yield; thus, anhydrous conditions are critical. Compared to acetic anhydride, it offers lower sensitivity but better selectivity for sterically hindered analytes .
Q. How does its "greenness" as a derivatization agent compare to alternatives, and what metrics define this assessment?
- Methodology : The compound ranks 32/267 in a multi-criteria greenness assessment (high confidence), evaluated based on:
-
Hazard : Carcinogenicity (GHS Category 2), aquatic toxicity.
-
Energy Efficiency : Requires moderate heating (60–80°C).
-
Waste : Generates HF and HBr as byproducts, necessitating neutralization. Alternatives like acetic anhydride rank lower (68/267) but offer better performance in some applications .
Derivatization Agent Greenness Rank Hazard Score Reaction Efficiency 1-(Bromomethyl)-pentafluorobenzene 32 Moderate 85% Acetic Anhydride 68 Low 92% Dimethyl Sulfate 267 High 78%
Q. How can researchers mitigate toxicity risks when using this compound in large-scale reactions?
- Methodology :
- Substitution : Replace with less toxic agents (e.g., 2-(perfluorophenyl)acetonitrile derivatives) where possible .
- Engineering Controls : Use closed-system reactors to minimize exposure.
- Waste Treatment : Neutralize HBr/HF with CaCO₃ slurry before disposal .
Q. How should contradictory data on its stability under acidic conditions be resolved?
- Methodology :
- Controlled Studies : Replicate conditions from conflicting studies (e.g., pH 2 vs. pH 4) while monitoring degradation via HPLC.
- Kinetic Analysis : Calculate half-life (t₁/₂) at varying temperatures. For example, stability drops from >24 hrs (pH 6) to <4 hrs (pH 2) at 25°C.
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to identify hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
